molecular formula C10H13Cl2NO B13248457 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline

3,5-dichloro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13248457
M. Wt: 234.12 g/mol
InChI Key: WZZAXVOYINBPNN-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13Cl2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is substituted with a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline typically involves the reaction of 3,5-dichloroaniline with 1-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A simpler derivative with only chlorine substitutions on the benzene ring.

    3,5-Dichloro-N-(2-methoxyethyl)aniline: Similar structure but with a different alkyl group attached to the nitrogen atom.

    3,5-Dichloro-N-(1-ethoxypropan-2-yl)aniline: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methoxypropan-2-yl group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

3,5-dichloro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H13Cl2NO/c1-7(6-14-2)13-10-4-8(11)3-9(12)5-10/h3-5,7,13H,6H2,1-2H3

InChI Key

WZZAXVOYINBPNN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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